molecular formula C11H17N3O4S B13082898 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide

4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide

Cat. No.: B13082898
M. Wt: 287.34 g/mol
InChI Key: RYIAMKHCGCEKNI-UHFFFAOYSA-N
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Description

4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide (CAS# 1833790-53-6) is a nitroaromatic sulfonamide compound with the molecular formula C11H17N3O4S and a molecular weight of 287.34 g/mol . This research chemical is of significant interest in medicinal chemistry and parasitology, particularly in the development of novel anti-trypanosomal agents. Compounds featuring nitroheterocycle and nitroaromatic cores, such as this sulfonamide, function as prodrugs that are selectively activated by parasite-specific nitroreductase (NTR) enzymes . This selective activation can lead to the generation of cytotoxic metabolites within the parasite, causing cell death, while potentially sparing host mammalian cells due to their general lack of such enzymes, a mechanism that underlies the high selectivity observed in related compounds . Research into structurally similar 3-nitro-1H-1,2,4-triazole-based sulfonamides has demonstrated potent in vitro activity against intracellular T. cruzi amastigotes, the causative agent of Chagas disease, with reported IC50 values in the nanomolar to low micromolar range and high selectivity indices . These related sulfonamides have shown superior potency compared to the standard drug benznidazole in some studies . The presence of the nitro group is critical for this bioactivity, and ongoing research continues to explore the structure-activity relationships of nitroaromatic compounds for treating neglected tropical diseases . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H17N3O4S

Molecular Weight

287.34 g/mol

IUPAC Name

4-nitro-N-[2-(propylamino)ethyl]benzenesulfonamide

InChI

InChI=1S/C11H17N3O4S/c1-2-7-12-8-9-13-19(17,18)11-5-3-10(4-6-11)14(15)16/h3-6,12-13H,2,7-9H2,1H3

InChI Key

RYIAMKHCGCEKNI-UHFFFAOYSA-N

Canonical SMILES

CCCNCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Sulfonylation of Aminoethyl Propylamine with 4-Nitrobenzenesulfonyl Chloride

  • Starting Materials: 4-nitrobenzenesulfonyl chloride and 2-(propylamino)ethylamine.
  • Reaction Conditions: Typically conducted in an inert solvent such as dichloromethane or toluene.
  • Temperature: Ambient to reflux (approximately 25°C to 80°C).
  • pH Control: Reaction mixture is buffered or controlled to prevent hydrolysis of sulfonyl chloride and to favor sulfonamide bond formation.
  • Reaction Time: 2 to 8 hours depending on scale and solvent system.
  • Workup: Filtration, washing with organic solvents, and purification by recrystallization or column chromatography.
  • Characterization: NMR (¹H and ¹³C) and Mass Spectrometry confirm molecular structure and purity.

Oxidation of Sulfenamide Intermediates

In some synthetic routes, sulfenamide intermediates are first formed by reacting thiol derivatives with amines, followed by oxidation to sulfonamides.

  • Oxidizing Agents: Hydrogen peroxide (H₂O₂) in the presence of ammonium molybdate catalyst.
  • Solvent: Ethanol or aqueous ethanol mixtures.
  • Temperature: 0°C to room temperature to control reaction rate and minimize side products.
  • Reaction Time: 1 to 3 hours.
  • Challenges: Side reactions and instability of intermediates require careful monitoring by NMR and chromatographic methods.

Reductive Coupling of Nitroarenes with Sulfinates

A novel method involves reductive coupling of nitroarenes (like 4-nitrobenzene derivatives) with aryl sulfinates to directly assemble sulfonamide structures.

  • Catalysts: Iron(II) salts (e.g., FeCl₂) can be used to facilitate coupling.
  • Additives: Sodium bisulfite is used to improve conversion rates.
  • Yields: Variable, with optimized conditions achieving near quantitative conversion.
  • Advantages: Avoids use of sulfonyl chlorides; potentially milder and more selective.
  • Limitations: Reaction can be capricious and sensitive to reagent ratios.

Reaction Conditions and Optimization Data

Parameter Typical Conditions Notes
Solvent Dichloromethane, Toluene, Ethanol Choice affects solubility and reaction rate
Temperature 0°C to 80°C Lower temps for oxidation; higher for sulfonylation
pH Slightly acidic to neutral Controls hydrolysis and side reactions
Molar Ratios Sulfonyl chloride:amine = 1:1 to 1:3 Excess amine favors complete conversion
Oxidant H₂O₂ (30%) with (NH₄)₆Mo₇O₂₄ catalyst Used in sulfenamide oxidation step
Reaction Time 2 to 8 hours Depends on scale and method
Yield 60-90% Purity confirmed by NMR and MS

Research Findings and Analytical Data

  • NMR Spectroscopy: ¹H NMR confirms the environment of aromatic protons, sulfonamide NH, and aliphatic chain protons. ¹³C NMR provides evidence of sulfonyl carbon and aromatic carbons.
  • Mass Spectrometry: Confirms molecular ion peak corresponding to the expected molecular weight.
  • Purification: Column chromatography on silica gel is effective, but some analogs show instability during purification requiring rapid processing.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range Scalability
Direct sulfonylation Straightforward, well-established Requires sulfonyl chloride 70-90% High
Sulfenamide oxidation Allows intermediate isolation Side product formation possible 60-80% Moderate
Reductive coupling of nitroarenes Avoids sulfonyl chloride use Reaction sensitivity, less robust Up to 95% Emerging, less common

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the propylamino group, to form corresponding oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines, alcohols

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄)

Major Products

    Reduction: 4-Amino-N-[2-(propylamino)ethyl]benzene-1-sulfonamide

    Substitution: Various substituted sulfonamides

    Oxidation: Oxidized derivatives of the propylamino group

Scientific Research Applications

Medicinal Chemistry Applications

1. Carbonic Anhydrase Inhibition

4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide has been identified as a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many tumors. The inhibition of CA IX is crucial for cancer therapy as it plays a role in tumor pH regulation and cell proliferation. Studies indicate that related sulfonamides exhibit low IC50 values against CA IX, suggesting strong inhibitory potential.

2. Cytotoxic Effects on Cancer Cells

Research has shown that this compound induces apoptosis and inhibits the proliferation of various cancer cell lines. Its mechanism involves disrupting cellular processes that are vital for cancer cell survival, making it a candidate for further development in cancer treatment.

3. Antibacterial Properties

In addition to its anticancer applications, 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide exhibits antibacterial activity, suggesting it may be effective against resistant bacterial strains. This property opens avenues for research into new antibacterial therapies, especially in the context of rising antibiotic resistance.

Synthesis and Derivatives

The synthesis of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide involves multiple steps that allow for the modification of its structure to enhance biological activity. For instance, variations in substituents on the benzene ring can lead to derivatives with different pharmacological profiles. The versatility in synthesis makes it accessible for research and application purposes.

Comparative Analysis with Related Compounds

Compound NameStructureNotable Features
4-Amino-N-[2-(propylamino)ethyl]benzene-1-sulfonamideStructureLacks nitro group; potentially different biological activity.
4-Chloro-N-[2-(propylamino)ethyl]benzene-1-sulfonamideStructureChlorine substituent may alter reactivity and selectivity.
N-[2-(Propylamino)ethyl]-benzenesulfonamideStructureNo nitro group; serves as a baseline for comparison in biological activity.

The table above illustrates how the presence or absence of specific functional groups (like the nitro or chloro substituents) can significantly influence the biological activities of these compounds.

Case Studies and Research Findings

Several studies have documented the efficacy of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide in various experimental settings:

  • In vitro Studies : Investigations have shown that this compound effectively inhibits CA IX in cultured cancer cells, leading to reduced cell viability and increased rates of apoptosis.
  • Animal Models : Preclinical trials using animal models have demonstrated promising results in reducing tumor growth when administered alongside standard chemotherapy agents.
  • Resistance Mechanisms : Ongoing research is exploring how this compound can be combined with existing antibiotics to combat bacterial infections that exhibit resistance to conventional treatments.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Sulfonamide derivatives are often compared based on substituent effects, physicochemical properties, and functional performance. Below is a comparative analysis of 4-nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide with three analogs:

Structural and Electronic Comparison
Compound Name Substituents on Benzene Ring Side Chain Key Electronic Effects
4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide -NO₂ (para) -NH(CH₂)₃NH₂ Strong electron-withdrawing (-NO₂)
(S)-N-[(4-Methoxyphenyl)(naphthalen-1-yl)methyl]-4-methylbenzenesulfonamide -CH₃ (para) -CH(C₆H₄OCH₃)(C₁₀H₇) Electron-donating (-OCH₃, -CH₃)
N-(2-Aminoethyl)-4-chlorobenzenesulfonamide -Cl (para) -NHCH₂CH₂NH₂ Moderate electron-withdrawing (-Cl)
4-Methoxy-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide -OCH₃ (para) -N(CH₃)₂CH₂CH₂NH₂ Electron-donating (-OCH₃)

Key Observations :

  • Steric and Solubility: The propylaminoethyl side chain offers greater conformational flexibility than the bulky naphthyl-methoxyphenyl group in , likely improving aqueous solubility.
Analytical Data Comparison

While direct analytical data for 4-nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide are absent in the evidence, methodologies from provide a framework for comparison:

Property Target Compound (Expected) (S)-N-[(4-Methoxyphenyl)(naphthalen-1-yl)methyl]-4-methylbenzenesulfonamide
1H NMR (δ ppm) Aromatic H: ~8.2 (NO₂ para), 7.6–7.8 (sulfonamide) Aromatic H: 6.8–7.8 (multiplet, naphthyl/methoxyphenyl); CH₃: 2.4 ppm
13C NMR (δ ppm) Nitro-bearing C: ~148; sulfonamide C: ~127 Methoxy C: 55.8; methyl C: 21.3
HPLC Retention Likely shorter than due to polar -NO₂ 11.1 min (C18 column, 70:30 MeCN/H₂O)
MS (ESI+) [M+H]+ ~318 [M+H]+ observed at 456.2

Insights :

  • NMR : The nitro group in the target compound would deshield adjacent protons, shifting aromatic signals upfield compared to methoxy-substituted analogs .
  • HPLC : Polar nitro groups reduce retention times relative to hydrophobic naphthyl groups.

Biological Activity

4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide is a sulfonamide compound notable for its diverse biological activities, particularly as an inhibitor of carbonic anhydrase enzymes. Its molecular formula is C12H16N2O4S, indicating the presence of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom. This compound's structure and functional groups contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features a nitro group at the para position of the benzene ring and a propylaminoethyl side chain. The sulfonamide group allows for nucleophilic substitution reactions, which are typical in sulfonamide chemistry. The nitro group can be reduced to an amine under specific conditions, potentially altering the compound's biological activity.

Inhibition of Carbonic Anhydrase

4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide exhibits significant inhibitory activity against carbonic anhydrase enzymes, particularly carbonic anhydrase IX (CA IX), which is often overexpressed in tumors. Studies indicate that related sulfonamide compounds can inhibit CA IX with low IC50 values, suggesting potent enzyme inhibition crucial for cancer therapy .

Cytotoxic Effects

Research has demonstrated that this compound can induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has shown promising results in preclinical studies, indicating its potential as an anticancer agent .

Antibacterial Properties

In addition to its anticancer potential, the compound has been evaluated for antibacterial activity. It demonstrates efficacy against certain bacterial strains, suggesting possible applications in treating infections caused by resistant bacteria .

Molecular docking studies reveal that 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide binds effectively within the active site of carbonic anhydrase IX. This binding involves critical interactions such as hydrogen bonds and coordination bonds with key amino acid residues, which are essential for its inhibitory activity .

Comparative Analysis with Related Compounds

To highlight the unique aspects of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide, a comparison with structurally similar compounds is presented below:

Compound NameStructureNotable Features
4-Amino-N-[2-(propylamino)ethyl]benzene-1-sulfonamideStructureLacks nitro group; potentially different biological activity.
4-Chloro-N-[2-(propylamino)ethyl]benzene-1-sulfonamideStructureChlorine substituent may alter reactivity and selectivity.
N-[2-(Propylamino)ethyl]-benzenesulfonamideStructureNo nitro group; serves as a baseline for comparison in biological activity.

The presence of the nitro group in 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide may enhance its pharmacological profile compared to analogs lacking this functional group.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Studies : A study showed that 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide significantly inhibits the growth of cancer cell lines, leading to increased apoptosis rates compared to control groups .
  • Antibacterial Activity : In vitro tests indicated that this compound exhibits antibacterial properties against various strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Carbonic Anhydrase Inhibition : Detailed kinetic studies revealed that this sulfonamide derivative selectively inhibits CA IX with an IC50 value indicative of high potency, making it a candidate for therapeutic applications in oncology .

Pharmacokinetics and Toxicology

Further research is needed to evaluate the pharmacokinetic parameters of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide, including absorption, distribution, metabolism, and excretion (ADME). Theoretical models suggest varying permeability across different cellular models .

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